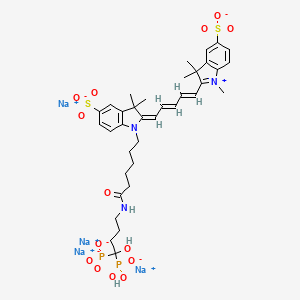

Cy5-ALN

描述

Evolution of Targeted Molecular Probes in Bone Biology

The study of bone biology has benefited significantly from the evolution of targeted molecular probes. These tools allow researchers to move beyond traditional histological methods, enabling in vitro and in vivo investigations of bone structure, metabolism, and pathology at a molecular level. The development of chemical probes, whether target-centric or through phenotypic screening, is crucial for interrogating the complex interactions within cellular biology and can lead to the discovery of new biological processes and therapeutic approaches. nih.govacs.org In the context of bone, this evolution has led to probes that can specifically bind to bone mineral or target cells involved in bone remodeling.

Role of Bisphosphonates as Bone-Targeting Ligands in Probe Design

Bisphosphonates are a class of compounds characterized by a phosphorus-carbon-phosphorus (P-C-P) backbone, which mimics the P-O-P backbone of inorganic pyrophosphate, a natural regulator of bone metabolism. nih.gov This structural similarity grants bisphosphonates a strong binding affinity for hydroxyapatite (B223615) (HAP), the primary inorganic component of bone mineral. nih.gov This high and selective affinity for HAP makes bisphosphonates ideal ligands for targeting bone tissue. nih.gov By conjugating bisphosphonates to imaging agents or therapeutic molecules, researchers can direct these payloads specifically to bone, enhancing their local concentration and minimizing off-target effects. nih.govmdpi.com This bone-targeting property has been extensively utilized in the design of various probes for bone imaging. researchgate.netresearchgate.net

Significance of Near-Infrared Fluorescent Dyes (e.g., Cy5) in Biological Imaging

Near-infrared (NIR) fluorescent dyes, such as Cy5, are particularly significant in biological imaging due to their favorable photophysical properties within the "NIR window" (approximately 650-900 nm). nih.govnih.gov In this spectral range, tissue autofluorescence is minimized, and light scattering and absorption by biological components like hemoglobin and water are reduced. nih.govnih.govnih.gov This allows NIR light to penetrate deeper into tissues compared to visible light, leading to improved signal-to-background ratios and higher resolution in in vivo imaging applications. nih.govnih.govnih.govmdpi.com Cy5 is a bright, far-red fluorescent dye typically excited around 649 nm with an emission peak near 670 nm, making it suitable for use with 633 nm or 647 nm laser lines. optolongfilter.com These characteristics make Cy5 and other NIR dyes valuable for visualizing biological processes within complex biological environments like bone tissue. nih.govacs.orgbiorxiv.org

Overview of Cy5-ALN as a Prototype Fluorescent Bisphosphonate Conjugate

Cy5-ALN is a fluorescent conjugate that combines the bone-targeting capabilities of alendronate (ALN) with the fluorescent properties of the Cy5 dye. Alendronate is a widely used bisphosphonate known for its high affinity towards calcium ions in bone minerals. rsc.org The conjugation of Cy5, a near-infrared fluorescent dye, to alendronate creates a probe that can selectively bind to bone tissue and be detected using fluorescence imaging.

Research has demonstrated the utility of alendronate conjugated with NIR dyes, such as Cy5.5 (a derivative of Cy5), for targeting mineralized components of bone. Studies using Cy5.5-ALN conjugates have shown specific binding to hydroxyapatite in a dose-dependent manner. biorxiv.orgnih.gov For instance, one study reported that up to 85% of a Cy5.5-ALN conjugate bound to hydroxyapatite, while the free dye showed only minimal binding (6%). biorxiv.orgnih.gov In in vivo studies, Cy5.5-ALN has been shown to accumulate in bone tissues like the spine, jaw, knees, and paws in a time-dependent manner, with higher accumulation observed in femurs compared to muscle. nih.gov This targeted accumulation highlights the effectiveness of the alendronate moiety in directing the conjugate to bone.

Furthermore, fluorescent bisphosphonate conjugates, including those utilizing cyanine (B1664457) derivatives, have been applied in various imaging studies in skeletal and even non-skeletal fields. researchgate.net The development of such probes represents a versatile toolkit for bone-related imaging studies, facilitating a better understanding of bone physiology and pharmacology. nih.gov

While specific detailed research findings solely focused on "Cy5-ALN" (as opposed to Cy5.5-ALN or other Cy5-bisphosphonate conjugates) in isolation might be limited in the provided search results, the data on Cy5.5-ALN strongly supports the concept and utility of Cy5-ALN as a prototype fluorescent bisphosphonate conjugate for bone targeting and imaging. The principles of bisphosphonate-mediated bone affinity and the advantages of Cy5 fluorescence in the NIR range are directly applicable to understanding the potential of Cy5-ALN in biomedical research.

Representative Data on Hydroxyapatite Binding Affinity (Based on Cy5.5-ALN studies):

| Compound | Binding to Hydroxyapatite |

| Cy5.5-ALN | Up to 85% |

| Free Cy5.5 Dye | 6% |

Note: Data derived from studies on Cy5.5-ALN, illustrating the significant contribution of the alendronate moiety to bone mineral binding. biorxiv.orgnih.gov

属性

分子式 |

C36H45N3Na4O14P2S2 |

|---|---|

分子量 |

961.8 g/mol |

IUPAC 名称 |

tetrasodium;(2E)-1-[6-[[4-hydroxy-4-[hydroxy(oxido)phosphoryl]-4-phosphonatobutyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C36H49N3O14P2S2.4Na/c1-34(2)27-23-25(56(48,49)50)16-18-29(27)38(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(57(51,52)53)17-19-30(28)39(32)22-11-7-10-15-33(40)37-21-12-20-36(41,54(42,43)44)55(45,46)47;;;;/h6,8-9,13-14,16-19,23-24,41H,7,10-12,15,20-22H2,1-5H3,(H6-,37,40,42,43,44,45,46,47,48,49,50,51,52,53);;;;/q;4*+1/p-4 |

InChI 键 |

JBMWQJCZZHRUJN-UHFFFAOYSA-J |

手性 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Design and Synthesis Methodologies of Cy5 Aln Conjugates

Strategies for Alendronate Conjugation to Cyanine (B1664457) Dyes

The fundamental principle behind the synthesis of Cy5-ALN is the formation of a stable covalent bond between the Cy5 fluorophore and the alendronate molecule. The primary amino group on alendronate is the most common site for conjugation. Various chemical strategies have been developed to achieve this linkage, with the choice of method often depending on the desired yield, purity, and the specific reactive groups available on the cyanine dye.

A prevalent and straightforward method for synthesizing Cy5-ALN involves the reaction between the primary amine of alendronate and an N-hydroxysuccinimide (NHS) ester of Cy5. In a typical procedure, a solution of alendronate in water, with the pH adjusted to 8-9 to deprotonate the amino group and increase its nucleophilicity, is mixed with a solution of sulfo-Cy5-NHS ester. nih.gov The reaction mixture is incubated at room temperature, typically in the dark to prevent photobleaching of the dye, for several hours to allow for the formation of a stable amide bond. nih.gov The resulting Cy5-ALN conjugate is then purified, commonly by column chromatography. nih.gov

Copper-Free Click Chemistry Approaches for Cy5-ALN Synthesis

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), represents a highly efficient and bioorthogonal approach for the synthesis of conjugates like Cy5-ALN. magtech.com.cnrsc.org This methodology avoids the use of cytotoxic copper catalysts, making it an attractive option for the synthesis of probes intended for biological applications. magtech.com.cn The SPAAC reaction involves the rapid and highly specific reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. magtech.com.cnrsc.org

The synthesis of Cy5-ALN via SPAAC would necessitate the preparation of two key intermediates: an azide-modified alendronate and a cyclooctyne-functionalized Cy5 dye.

Synthesis of Azide-Modified Alendronate: Alendronate can be modified to incorporate an azide group. This can be achieved by reacting alendronate's primary amine with an NHS ester of an azide-containing linker molecule, such as azidoacetic acid NHS ester. This would result in an alendronate derivative with a terminal azide group ready for click chemistry.

Cyclooctyne-Functionalized Cy5: Cyanine dyes, including Cy5, are commercially available with a variety of cyclooctyne modifications, such as dibenzocyclooctyne (DBCO). These strained alkynes are highly reactive towards azides. nih.gov

The final conjugation step would involve mixing the azide-modified alendronate with the cyclooctyne-functionalized Cy5 in a suitable solvent system. The reaction proceeds spontaneously at room temperature without the need for a catalyst, driven by the release of ring strain in the cyclooctyne. magtech.com.cnrsc.org The resulting Cy5-ALN conjugate, linked by a stable triazole ring, can then be purified using standard chromatographic techniques. While this specific application to Cy5-ALN is not extensively detailed in published literature, the modularity and efficiency of SPAAC make it a highly plausible and advantageous synthetic route. nih.govresearchgate.net

Other Conjugation Chemistries in Fluorescent Bisphosphonate Probe Development

Beyond the common NHS ester chemistry and the emerging copper-free click chemistry, other conjugation strategies have been explored for the development of fluorescent bisphosphonate probes. These methods often aim to introduce linkers with specific properties or to utilize different reactive functional groups.

Epoxide Linker Strategy: An alternative approach involves the use of an epoxide-containing linker. This has been demonstrated for the conjugation of dyes to other nitrogen-containing bisphosphonates like risedronate. In this strategy, the nucleophilic nitrogen in the heterocyclic ring of the bisphosphonate reacts with an epoxide, opening the ring and forming a hydroxylated linker. This linker, containing a terminal reactive group (e.g., an amine), can then be conjugated to an NHS ester of a fluorescent dye. This method introduces a hydrophilic linker and a permanent positive charge, which may alter the properties of the conjugate.

Thiol-Maleimide Chemistry: This strategy relies on the reaction between a thiol (sulfhydryl) group and a maleimide (B117702) group to form a stable thioether bond. To utilize this chemistry for Cy5-ALN synthesis, one of the components would need to be functionalized with a thiol group and the other with a maleimide. For instance, alendronate's primary amine could be modified with a linker containing a terminal thiol group. This would then be reacted with a maleimide-functionalized Cy5 dye. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5).

Characterization Techniques for Conjugate Formation

Following the synthesis of Cy5-ALN, it is crucial to confirm the successful formation of the conjugate and to assess its purity. A combination of spectroscopic, chromatographic, and spectrometric techniques is typically employed for this purpose.

Spectroscopic Confirmation of Cy5-ALN Conjugation (e.g., Infrared Spectroscopy)

Spectroscopic methods are invaluable for confirming the formation of the covalent bond between Cy5 and alendronate. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose as it can detect the vibrational frequencies of specific chemical bonds.

In the synthesis of a Cy5.5-ALN conjugate, a close analog of Cy5-ALN, FTIR spectroscopy was used to confirm the formation of the amide bond. nih.gov The appearance of a characteristic peak for the C=O stretch of the newly formed amide group, along with the presence of peaks corresponding to N-H bonds, provides strong evidence of successful conjugation. nih.gov The table below summarizes the key FTIR peaks observed for a Cy5.5-ALN conjugate, which are expected to be very similar for a Cy5-ALN conjugate. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3383 |

| C=O (Amide) | Stretching | 1636 |

This table presents data for a Cy5.5-ALN conjugate, which serves as a close proxy for Cy5-ALN. nih.gov

UV-Visible spectroscopy is also used to confirm that the spectral properties of the Cy5 dye are not significantly altered upon conjugation. The maximum absorbance of the Cy5.5-ALN conjugate has been shown to be at 675 nm, which is the same as that of the free Cy5.5 dye, indicating that the conjugation process does not compromise the fluorophore's chromophore. nih.gov

Chromatographic and Spectrometric Methods for Conjugate Purity Assessment

Ensuring the purity of the Cy5-ALN conjugate is critical for its use in imaging and other applications, as the presence of unconjugated Cy5 or alendronate can lead to misleading results. High-Performance Liquid Chromatography (HPLC) and mass spectrometry are the primary methods used for purity assessment. waters.comresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and purity analysis of Cy5-ALN. In the purification of a Cy5.5-ALN conjugate, column chromatography with a mobile phase of 65% acetonitrile (B52724) in water was employed to separate the final product from unreacted starting materials and byproducts. nih.gov For purity assessment, an analytical HPLC method would be used. The Cy5-ALN conjugate would be expected to have a different retention time compared to the free Cy5 dye and alendronate due to differences in polarity and size. A pure sample of Cy5-ALN should ideally show a single, sharp peak in the chromatogram when monitored at the absorbance wavelength of Cy5 (around 650 nm). waters.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the identity of the Cy5-ALN conjugate by measuring its mass-to-charge ratio (m/z). This technique can precisely determine the molecular weight of the synthesized molecule, confirming that the Cy5 dye and alendronate have been successfully linked. High-resolution mass spectrometry can provide highly accurate mass measurements, further validating the elemental composition of the conjugate. nih.gov

The following table summarizes the roles of these techniques in the characterization of Cy5-ALN.

| Technique | Purpose | Expected Outcome for Pure Cy5-ALN |

| HPLC | Purification and Purity Assessment | A single major peak at a retention time distinct from starting materials. |

| Mass Spectrometry | Identity Confirmation | A measured mass-to-charge ratio corresponding to the theoretical molecular weight of the Cy5-ALN conjugate. |

Mechanistic Investigations of Cy5 Aln Interactions with Bone Matrix and Cells

Molecular Binding Affinity to Hydroxyapatite (B223615)

The targeting specificity of Cy5-ALN to bone is largely attributed to the strong binding affinity of the alendronate component to hydroxyapatite (HAP). This interaction is a cornerstone of bisphosphonate-based bone targeting strategies.

In Vitro Binding Studies with Hydroxyapatite Substrates

In vitro studies have demonstrated a significant binding of Cy5.5-ALN to hydroxyapatite. Experiments quantifying the percentage of binding at different concentrations of Cy5.5-ALN showed a direct relationship between the conjugate concentration and the amount of hydroxyapatite binding. The binding was found to be rapid, reaching a plateau with a maximum binding of 85%. In contrast, free Cy5.5 dye exhibited very low binding to hydroxyapatite, up to only 6% after incubation. nih.gov

The dose-dependent nature of Cy5.5-ALN binding to hydroxyapatite up to 2.5 μM further supports the specific interaction mediated by the alendronate component. nih.govbiorxiv.orgnih.gov

Here is a summary of in vitro binding data:

| Compound | Substrate | Maximum Binding (%) |

| Cy5.5-ALN | Hydroxyapatite | 85 |

| Free Cy5.5 | Hydroxyapatite | 6 |

Influence of Alendronate Moiety on Targeting Specificity

The alendronate moiety is crucial for the bone-targeting specificity of Cy5-ALN. Alendronate is a nitrogen-containing bisphosphonate known for its high affinity for calcium ions in hydroxyapatite. tandfonline.comdovepress.com This interaction is mediated by the phosphonate (B1237965) groups within the alendronate structure. dovepress.com The conjugation of Cy5.5 to alendronate allows the fluorescent properties of the dye to be utilized for tracking and visualizing the localization of the conjugate, while the alendronate component directs the conjugate to bone tissue. Studies have confirmed that the synthesis of the Cy5.5-ALN conjugate does not reduce the ability of alendronate to target hydroxyapatite. nih.gov The significantly higher binding of Cy5.5-ALN to hydroxyapatite compared to free Cy5.5 highlights the essential role of the alendronate moiety in achieving targeted binding to bone mineral. nih.govbiorxiv.orgnih.gov

Cellular Specificity and Uptake Mechanisms

Beyond its interaction with the inorganic bone matrix, Cy5-ALN also exhibits specificity in its interaction with bone-related cells, particularly those involved in mineralization.

Interaction with Differentiated Mineralized Bone Matrix Cells (e.g., MC3T3-E1, 2H11 Endothelial Cells)

In vitro cell binding studies have shown that Cy5.5-ALN specifically binds to the mineralized bone matrix produced by differentiated cells. This has been observed in differentiated MC3T3-E1 cells, a pre-osteoblast cell line, and 2H11 endothelial cells that have been induced to undergo endothelial-to-osteoblast transition and mineralization. nih.govbiorxiv.orgnih.govresearchgate.net Fluorescence microscopy images have shown significant binding of Cy5.5-ALN to mineralized MC3T3-E1 and 2H11-BMP4 cells. nih.govbiorxiv.org This suggests that the presence of a mineralized matrix is a key factor in the binding of Cy5-ALN to these cell populations.

Absence of Binding to Undifferentiated Cell Populations

Crucially, studies have demonstrated that neither Cy5.5-ALN nor free Cy5.5 bind to undifferentiated MC3T3-E1 or 2H11 cells. nih.govbiorxiv.orgnih.govdntb.gov.uareferencecitationanalysis.com This lack of binding to undifferentiated cells underscores the specificity of Cy5-ALN for mineralized tissue and cells actively involved in bone matrix formation. This selective binding pattern is advantageous for targeted delivery strategies, minimizing potential interactions with non-mineralized tissues and undifferentiated cell populations.

Role of Osteoblast-Induced Mineralization in Cy5-ALN Localization

The localization of Cy5-ALN is strongly influenced by osteoblast-induced mineralization. Differentiated MC3T3-E1 cells and 2H11 endothelial cells treated to induce osteoblast differentiation and mineralization show increased Alizarin red staining, indicating the presence of more mineralization. nih.govbiorxiv.org Cy5.5-ALN preferentially binds to these mineralized cells compared to their undifferentiated counterparts. nih.govbiorxiv.org This indicates that the formation of a mineralized bone matrix by osteoblasts or osteoblast-like cells provides the necessary substrate (hydroxyapatite) for Cy5-ALN to bind, thereby directing its localization to areas of active mineralization. The co-localization of Cy5.5-ALN with bone matrix in mineralized areas further confirms the role of mineralization in its targeting. nih.govbiorxiv.org

| Cell Type | Differentiation Status | Mineralization | Cy5.5-ALN Binding | Free Cy5.5 Binding |

| MC3T3-E1 | Differentiated | Yes | High | Very Low |

| MC3T3-E1 | Undifferentiated | No | None/Minimal | Very Low |

| 2H11 Endothelial Cells | Differentiated | Yes | High | Not Significant |

| 2H11 Endothelial Cells | Undifferentiated | No | None/Minimal | Not Significant |

Implications for Bone Remodeling and Osteoclast Activity Research

Bone remodeling is a continuous process involving a balance between bone resorption by osteoclasts and bone formation by osteoblasts patsnap.comnih.govosteoporosis.foundation. Dysregulation of this balance is central to various bone diseases patsnap.comnih.govosteoporosis.foundation. Cy5-ALN, by combining the bone-targeting of alendronate with a fluorescent label, provides a tool to investigate aspects of this dynamic process, particularly those related to osteoclast activity and mineralization.

Alendronate-Mediated Inhibition of Osteoclastic Pathways and its Relevance to Conjugate Function

Alendronate is a nitrogen-containing bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption patsnap.comdrugbank.compnas.orgpharmgkb.org. Its mechanism involves binding to bone surfaces undergoing active resorption and being internalized by osteoclasts patsnap.comdrugbank.comnih.govpharmgkb.org. Inside the osteoclast, alendronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway patsnap.compnas.orgpharmgkb.org. This inhibition disrupts the synthesis of isoprenoid lipids essential for the post-translational modification and function of small GTP-binding proteins crucial for osteoclast activity, survival, and formation patsnap.compnas.orgpharmgkb.org. By inhibiting FPPS, alendronate effectively reduces the activity and lifespan of osteoclasts, leading to decreased bone resorption patsnap.compharmgkb.org.

While Cy5-ALN is primarily utilized as a diagnostic or research tool due to its fluorescent tag, the alendronate component retains its intrinsic pharmacological activity. Therefore, in experimental settings, the presence of the alendronate moiety in the conjugate means that Cy5-ALN can also exert inhibitory effects on osteoclastic pathways upon internalization by these cells researchgate.net. This dual nature allows researchers to not only visualize bone tissue and potentially areas of osteoclast activity through the Cy5 fluorescence but also to simultaneously introduce a compound known to modulate osteoclast function. This can be particularly relevant in studies investigating the cellular uptake and subsequent effects of bisphosphonates on osteoclasts in a targeted manner. Studies using similar alendronate conjugates have shown inhibition of osteoclast formation and bone resorption researchgate.net.

Cy5-ALN as a Tool for Investigating Mineralization Dynamics

The strong binding affinity of the alendronate component of Cy5-ALN to hydroxyapatite makes the conjugate an excellent tool for visualizing and investigating mineralization dynamics in bone nih.govbiorxiv.orgnih.govphysiciansweekly.com. Mineralization is a critical process in bone formation, where calcium phosphate (B84403) crystals are deposited within the organic matrix laid down by osteoblasts osteoporosis.foundation.

Cy5-ALN can be used in vitro to fluorescently label and track the formation of mineralized matrix by osteogenic cells nih.govbiorxiv.orgnih.govphysiciansweekly.com. By adding Cy5-ALN to cell cultures undergoing differentiation and mineralization, researchers can visualize the spatial and temporal progression of mineral deposition using fluorescence microscopy nih.govbiorxiv.orgnih.govphysiciansweekly.com. The intensity of the Cy5 fluorescence signal can correlate with the amount of mineralized matrix present.

In vivo, the accumulation of Cy5-ALN in bone tissue allows for non-invasive imaging of mineralized areas nih.govbiorxiv.orgnih.govphysiciansweekly.com. This is particularly valuable in studies of bone remodeling, disease progression, or the efficacy of treatments aimed at affecting bone mass or structure nih.govbiorxiv.orgnih.govphysiciansweekly.com. For instance, studies have used Cy5.5-ALN to visualize bone formation in the context of prostate cancer bone metastasis, demonstrating co-localization of the conjugate with the bone matrix surrounding tumor-induced bone nih.govbiorxiv.orgnih.govphysiciansweekly.com.

Quantitative analysis of Cy5-ALN fluorescence in bone tissue can provide insights into the extent of mineralization in different regions or under various experimental conditions nih.govbiorxiv.orgnih.govphysiciansweekly.com. The linear relationship observed between injected concentration of Cy5.5-ALN and fluorescence in mouse femurs highlights its potential for quantitative assessment of bone targeting and, indirectly, mineralization nih.govbiorxiv.orgnih.govphysiciansweekly.com.

Here is a representative data point from a study on Cy5.5-ALN binding to hydroxyapatite:

| Compound | Concentration (µM) | Binding to Hydroxyapatite (%) |

| Cy5.5-ALN | 2.5 | 85 |

| Free Cy5.5 | 2.5 | 6 |

Data derived from reference nih.govbiorxiv.orgnih.govphysiciansweekly.com.

This data illustrates the significantly higher binding of the Cy5.5-ALN conjugate to hydroxyapatite compared to the free dye, underscoring its utility for targeting mineralized bone matrix nih.govbiorxiv.orgnih.govphysiciansweekly.com.

Preclinical Imaging Applications of Cy5 Aln

In Vitro and Ex Vivo Fluorescence Imaging Modalities

In vitro and ex vivo imaging techniques are crucial for understanding the cellular and tissue-level interactions of Cy5-ALN before moving to in vivo studies. These modalities allow for detailed visualization and quantification of probe binding and distribution in isolated biological samples.

Microscopic Visualization of Cy5-ALN in Cell Cultures and Tissue Sections

Fluorescence microscopy is utilized to visualize the localization of Cy5-ALN in cell cultures and tissue sections. Studies have shown that Cy5.5-ALN specifically binds to the mineralized bone matrix of differentiated cells, such as MC3T3-E1 osteoblastic cells and 2H11 endothelial cells induced to become osteoblasts nih.govresearchgate.netnih.gov. This binding is not observed in undifferentiated cells nih.govresearchgate.netnih.gov. In the context of bone-forming tumors, fluorescence microscopy of tissue sections has demonstrated that Cy5.5-ALN co-localizes with the bone matrix surrounding tumor-induced bone nih.govresearchgate.netnih.gov. This indicates its ability to highlight areas of active mineralization within complex tissue environments.

Quantitative Fluorescence Assessment in Isolated Biological Samples

Quantitative fluorescence assessment in isolated biological samples provides objective data on the binding efficiency and specificity of Cy5-ALN. In vitro studies have shown that alendronate targets hydroxyapatite (B223615) in a dose-dependent manner, with Cy5.5-ALN demonstrating significant binding to hydroxyapatite compared to free Cy5.5 nih.govresearchgate.net. For instance, up to 85% of Cy5.5-ALN was shown to bind to hydroxyapatite at a concentration of 2.5 μM, whereas free Cy5.5 showed only 6% binding nih.govresearchgate.net. Ex vivo evaluations of bone-targeting efficiency in animal models have also been performed, quantifying the fluorescence signal in isolated bones and other tissues to determine probe distribution and accumulation nih.govresearchgate.netnih.gov.

In Vivo Optical Imaging in Animal Models

In vivo optical imaging in animal models allows for the non-invasive assessment of Cy5-ALN biodistribution, targeting efficiency, and specificity in a living system. This provides valuable insights into the probe's behavior in a more physiologically relevant context.

Biodistribution and Accumulation Patterns in Normal Bone Tissues

In vivo optical imaging studies in non-tumor-bearing mice have revealed the biodistribution and accumulation patterns of Cy5.5-ALN in normal bone tissues. Following injection, Cy5.5-ALN shows accumulation over time in various bone structures, including the spine, jaw, knees, and paws nih.govresearchgate.netnih.gov. Quantification of fluorescence signal in femurs has shown higher accumulation compared to muscle, and this accumulation can be sustained over several days, up to 28 days in some studies nih.govresearchgate.netnih.gov. In contrast, free Cy5.5 without alendronate does not show preferential accumulation and is observed circulating before decreasing over time nih.govresearchgate.netnih.gov. The accumulation of Cy5.5-ALN in bone is concentration-dependent nih.gov.

Here is a table summarizing representative quantitative fluorescence data from in vivo biodistribution studies:

| Tissue | Cy5.5-ALN Fluorescence Signal (arbitrary units) | Free Cy5.5 Fluorescence Signal (arbitrary units) | Time Point | Reference |

| Femur | High (Accumulation over time) | Low (Circulating, decreasing) | Up to 28 days | nih.govresearchgate.netnih.gov |

| Muscle | Lower than Femur | Low (Circulating, decreasing) | Up to 28 days | nih.govresearchgate.netnih.gov |

| Spine | Accumulation observed | No preferential accumulation | Over time | nih.govresearchgate.netnih.gov |

| Jaw | Accumulation observed | No preferential accumulation | Over time | nih.govresearchgate.netnih.gov |

| Knees | Accumulation observed | No preferential accumulation | Over time | nih.govresearchgate.netnih.gov |

| Paws | Accumulation observed | No preferential accumulation | Over time | nih.govresearchgate.netnih.gov |

Targeted Imaging of Bone-Forming Pathologies (e.g., Prostate Cancer Bone Metastasis)

Cy5-ALN has been investigated for targeted imaging of bone-forming pathologies, particularly in models of prostate cancer bone metastasis. Prostate cancer bone metastasis often induces aberrant bone overgrowth nih.gov. Studies using bone-forming prostate cancer models in mice have shown that Cy5.5-ALN selectively targets tumor-induced bone in addition to normal bone nih.govnih.govbiorxiv.org. In vivo and ex vivo optical imaging revealed significant accumulation of Cy5.5-ALN in bone-forming tumors compared to non-bone-forming tumors nih.govnih.govbiorxiv.org. Ex vivo evaluation showed that bone-targeting efficiency was significantly higher in bone-forming tumors nih.govresearchgate.netnih.govbiorxiv.org. Fluorescence imaging of these tumors confirmed that Cy5.5-ALN co-localized with the mineralized areas of the tumor nih.govnih.govbiorxiv.org.

Here is a table comparing Cy5.5-ALN accumulation in different tumor types:

| Tumor Type | Cy5.5-ALN Accumulation (photons/s) | Free Cy5.5 Accumulation (photons/s) | Time Point | Reference |

| Bone-forming (C4-2b-BMP4) | High (e.g., 1.3 x 1010) | Low (e.g., 3.3 x 109 in legs) | 1 day | biorxiv.org |

| Non-bone-forming (C4-2b) | Lower than bone-forming (e.g., 4.2 x 109) | Low (e.g., 3.3 x 109 in legs) | 1 day | biorxiv.org |

Note: The fluorescence signal in legs for free Cy5.5 is provided as a general indicator of background circulation.

Assessment of Probe Specificity in Disease Models versus Non-Targeted Analogs

Assessment of probe specificity is crucial to confirm that Cy5-ALN preferentially targets bone and bone-forming pathologies. Studies have consistently shown that Cy5.5-ALN exhibits selective binding to mineralized tissues due to the alendronate component's affinity for hydroxyapatite medchemexpress.comnih.govresearchgate.netnih.gov. In vitro cell binding studies demonstrated specific binding to mineralized bone matrix but not to undifferentiated cells nih.govresearchgate.netnih.gov. In vivo studies comparing Cy5.5-ALN to free Cy5.5 (a non-targeted analog) have shown significantly higher and sustained accumulation of Cy5.5-ALN in bone tissues, while free dye circulates without preferential accumulation nih.govresearchgate.netnih.gov. Furthermore, in tumor models, Cy5.5-ALN selectively accumulated in bone-forming tumors, co-localizing with the mineralized areas, unlike free Cy5.5 which showed minimal signal in tumors nih.govnih.govbiorxiv.org. This differential uptake and localization underscore the specificity of Cy5-ALN for mineralized bone tissue and bone-forming pathological sites.

Advanced Imaging Techniques Leveraging Cy5-ALN

The unique targeting capability of Cy5-ALN, primarily its affinity for bone matrix, makes it a valuable tool in advanced preclinical imaging techniques. Its application extends beyond basic fluorescence visualization to enable more complex and informative studies.

Integration with Near-Infrared Fluorescence Imaging Systems (NIRF)

Cy5-ALN is particularly well-suited for integration with Near-Infrared Fluorescence (NIRF) imaging systems mdpi.comresearchgate.net. NIRF imaging operates in the 650-900 nm wavelength range, where tissue autofluorescence is minimal and light penetration is enhanced, allowing for in vivo imaging of small animals mdpi.com. The Cy5 component of Cy5-ALN exhibits fluorescence in this window (Cy5.5, for instance, has an excitation around 675 nm and emission around 705 nm) nih.govnih.gov. This allows researchers to non-invasively monitor the biodistribution and accumulation of the conjugate in bone tissue over time nih.gov.

Studies have demonstrated the efficacy of Cy5-ALN (or Cy5.5-ALN) in targeting bone tissue using NIRF imaging. For example, in non-tumor-bearing mice, Cy5.5-ALN showed high fluorescence accumulation in bones such as the spine, jaw, knees, and paws over a period of up to 28 days, while free Cy5.5 did not show preferential accumulation nih.govnih.gov. Quantification studies in mouse femurs revealed a linear relationship between fluorescence intensity and the injected concentration of Cy5.5-ALN within a specific range nih.govnih.gov. Furthermore, ex vivo evaluation confirmed significantly higher bone-targeting efficiency for Cy5.5-ALN compared to free Cy5.5 nih.govnih.gov.

The integration of Cy5-ALN with NIRF systems provides a sensitive and real-time modality for monitoring the localization of the conjugate, offering advantages in preclinical studies of bone-related conditions and targeted delivery to bone nih.gov.

Potential for Longitudinal Imaging Studies in Preclinical Research

The ability of Cy5-ALN to persist in bone tissue over extended periods makes it suitable for longitudinal imaging studies in preclinical research nih.govnih.gov. Longitudinal imaging allows for the monitoring of biological processes or the efficacy of interventions in the same animal over multiple time points, reducing inter-animal variability and the number of animals required for studies amazonaws.com.

Research using Cy5.5-ALN has shown its accumulation in bone structures over several weeks following a single injection nih.govnih.gov. This sustained presence enables researchers to track changes in bone morphology, probe accumulation, or potentially monitor the progression of bone diseases or the response to bone-targeted therapies over time using repeated NIRF imaging sessions nih.govnih.gov. This is a significant advantage for studying chronic conditions or evaluating long-term effects in animal models.

Exploration of Three-Dimensional Imaging with Cy5-ALN Probes

While planar NIRF imaging provides valuable 2D information, the exploration of three-dimensional (3D) imaging techniques leveraging Cy5-ALN probes offers enhanced spatial localization and a more comprehensive understanding of probe distribution within bone structures researchgate.netnih.gov. Techniques such as fluorescence molecular tomography (FMT) or hybrid modalities combining optical imaging with anatomical imaging like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) can provide 3D information nih.govresearchgate.netnih.govntno.org.

Although specific studies detailing 3D imaging solely with Cy5-ALN were not extensively found, the principle of using bone-targeted fluorescent probes like Cy5-ALN in conjunction with 3D imaging modalities is a logical extension for obtaining detailed spatial distribution within complex bone architecture nih.govresearchgate.netnih.gov. For instance, studies using Cy5.5-labeled nanoparticles or antibodies in conjunction with CT or other modalities have demonstrated the feasibility of obtaining 3D localization of fluorescent signals within anatomical contexts nih.govnih.gov. The bone-specific accumulation of Cy5-ALN provides the necessary contrast for such 3D reconstructions of probe distribution within bone tissue, offering a more complete picture than 2D projections nih.govnih.gov.

Photophysical Properties and Spectroscopic Behavior of Cy5 Aln

Fluorescence Characteristics of the Cy5 Chromophore within the Conjugate

The Cy5 chromophore is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, known for its far-red fluorescence aatbio.comontosight.ai. Its fluorescence properties are primarily determined by its polymethine chain structure ontosight.ai. When conjugated to another molecule like alendronate, the core spectroscopic characteristics of the Cy5 dye are largely retained, although subtle influences from the conjugate partner and the local environment can occur nih.govmdpi.com.

Absorption and Emission Spectra Analysis in Biological Environments

The absorption and emission spectra of the Cy5 chromophore in Cy5-ALN are expected to be similar to those of unconjugated Cy5, falling within the far-red to near-infrared (NIR) region. Cy5 typically exhibits an excitation maximum around 649-651 nm and an emission maximum around 666-670 nm aatbio.comrndsystems.comfluorofinder.comnanocs.nettocris.com. This spectral range is advantageous for biological imaging due to reduced autofluorescence from biological specimens and increased tissue penetration depth compared to dyes emitting at shorter wavelengths thermofisher.comresearchgate.net.

Studies on similar conjugates, such as Cy5.5-ALN, have shown that the maximum absorption wavelength of the cyanine dye remains largely unchanged upon conjugation to alendronate nih.gov. For Cy5.5-ALN, the maximum absorption was observed at 675 nm, consistent with free Cy5.5 nih.gov. While specific data for Cy5-ALN is limited in the provided context, it is reasonable to infer a similar behavior for the Cy5 chromophore in Cy5-ALN, with absorption and emission maxima characteristic of Cy5.

The spectral properties of cyanine dyes can be influenced by the solvent and the local environment mdpi.comrsc.org. For instance, changes in solvent polarity can induce bathochromic (red) or hypsochromic (blue) shifts in absorption spectra researchgate.netrsc.org. In biological environments, factors such as pH and interactions with biomolecules can potentially affect the fluorescence intensity and spectral characteristics of the Cy5 chromophore within the conjugate nih.govacs.org. One study noted a 7% enhancement of Cy5 fluorescence in an intracellular environment nih.gov.

Quantum Yield and Extinction Coefficient Considerations for Imaging Sensitivity

The quantum yield (ΦF) and extinction coefficient (ε) are critical parameters determining the brightness and sensitivity of a fluorescent probe for imaging applications rsc.org. The extinction coefficient relates to how strongly a substance absorbs light at a particular wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence photons rsc.org.

For unconjugated Cy5, the extinction coefficient is typically around 250,000 M⁻¹cm⁻¹ rndsystems.comfluorofinder.comnanocs.nettocris.comaatbio.comlumiprobe.com. The quantum yield of Cy5 is reported to be around 0.2 to 0.27 rndsystems.comfluorofinder.comnanocs.nettocris.comaatbio.com. These values indicate that Cy5 is a bright fluorophore capable of strong light absorption and reasonably efficient fluorescence emission ontosight.ailumiprobe.com.

The conjugation of Cy5 to alendronate to form Cy5-ALN is expected to largely preserve these inherent properties of the Cy5 chromophore. However, the conjugation process and the presence of the alendronate moiety could potentially lead to modest shifts in quantum yield, as observed in other Cy5 conjugates nih.gov. For example, conjugation of Cy5 to different triplet-state quenchers resulted in variations in quantum yield compared to the parent Cy5 compound nih.gov.

Photostability and Photoconversion Phenomena in Cy5-ALN

Photostability, the ability of a fluorophore to resist irreversible photodegradation upon light excitation, is a major challenge for cyanine dyes, including Cy5, particularly under intense illumination required for advanced microscopy techniques nih.govresearchgate.netresearchgate.net. Photobleaching limits the total number of photons that can be emitted by a fluorophore before it is permanently destroyed nih.gov. Cyanine dyes are also known to undergo photoconversion, a process where the dye is transformed into a different fluorescent species with altered spectral properties acs.orgacs.org.

Mechanism of Photoconversion (e.g., Cy5 to Cy3) and its Research Implications

Photoconversion of Cy5 can lead to the formation of blueshifted products, notably a species spectrally similar to Cy3 acs.orgacs.org. This transformation involves the formal excision of a C₂H₂ unit from the polymethine chain of Cy5 acs.org. Research indicates that this photoconversion primarily occurs through an intermolecular pathway involving bond cleavage and reconstitution, often mediated by singlet oxygen generated through photooxidation acs.org.

The photoconversion of Cy5 to Cy3 has significant implications for multicolor fluorescence imaging, as the appearance of a signal in the Cy3 channel originating from a Cy5-labeled probe can lead to misinterpretation of results and potential artifacts acs.org. This is particularly relevant in experiments aiming to track multiple targets simultaneously using spectrally distinct fluorophores.

Interestingly, this potentially deleterious photoconversion phenomenon can also be exploited for applications such as high-density single-particle tracking without the need for UV illumination or cell-toxic additives acs.org.

Strategies for Enhancing Photostability of Cyanine Dyes in Conjugates

Enhancing the photostability of cyanine dyes is crucial for improving the performance of conjugates like Cy5-ALN in demanding imaging applications. Various strategies have been developed to mitigate photobleaching and blinking, including the use of external solution additives and structural modifications to the fluorophore or its conjugation nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net.

Direct or proximal conjugation of triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the cyanine fluorophore has been shown to dramatically enhance photostability nih.govresearchgate.netrsc.orgresearchgate.net. These TSQs can reduce blinking and photobleaching by quenching the long-lived triplet state of the dye, which is a major source of reactive species leading to photodegradation nih.govrsc.orgresearchgate.net. Studies have demonstrated that covalently linking TSQs to Cy5 can substantially increase the average dwell times in the "on" state and reduce photobleaching, even in the presence of oxygen nih.govresearchgate.net.

Other strategies for improving cyanine dye photostability include structural modifications such as the introduction of electron-withdrawing groups (e.g., cyano or fluoro substituents) to the dye structure, which can suppress oxidative photobleaching rsc.orgnih.gov. Rigidification of the conjugated system through the incorporation of cyclic structures can also enhance stability researchgate.netchinesechemsoc.org. The use of oxygen-scavenging systems in imaging buffers is another common method to increase photostability researchgate.netresearchgate.net.

While the specific impact of alendronate conjugation on the photostability of Cy5 in Cy5-ALN is not explicitly detailed in the provided sources, the principles of enhancing cyanine dye photostability through conjugation to stabilizing moieties or structural modifications are relevant. The local environment created by the alendronate molecule and its interaction with the biological target (hydroxyapatite) could potentially influence the photostability of the conjugated Cy5.

Theoretical and Computational Studies of Cy5 Dye Interactions

Theoretical and computational studies, particularly using density functional theory (DFT), have been employed to investigate the excited state properties and interactions of cyanine dyes like Cy5 researchgate.netacs.orgnih.govresearchgate.netfigshare.com. These studies aim to understand the electronic structure, absorption and emission spectra, and the mechanisms underlying phenomena such as aggregation and energy transfer at a molecular level researchgate.netacs.orgnih.gov.

Computational studies can help predict the absorption spectrum of Cy5 and investigate the effects of different solvent models acs.orgnih.gov. They can also be used to study the interactions between multiple Cy5 molecules, such as in aggregates, and predict their spectroscopic signatures acs.orgnih.govresearchgate.net. The orientation of dyes within an aggregate and the resulting absorbance and circular dichroism spectra can be investigated using theoretical models acs.orgnih.gov.

While specific theoretical studies on the Cy5-ALN conjugate were not found, computational approaches could be valuable in understanding how the alendronate moiety influences the electronic structure and photophysical properties of the conjugated Cy5. Such studies could provide insights into potential intramolecular interactions between the Cy5 chromophore and alendronate, as well as how the conjugate interacts with its biological target at a molecular level, potentially affecting its spectroscopic behavior and photostability.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cy5 | 23681107 (Alendronate Sodium, likely a related entry due to search results on conjugates) nih.gov, 126969923 (Cy5 NHS Ester) nih.govuni.lu, 44224016 (Cy5-monofunctional dye) nih.gov, 91811031 (Sulfo-Cyanine5) invivochem.cn, 139592716 (Cy5 NHS ester) labsolu.ca - Note: Multiple CIDs exist for different forms/conjugates of Cy5. The core Cy5 chromophore structure is represented within these. |

| Alendronate (ALN) | 2088 (Alendronic Acid) mims.comguidetopharmacology.org, 16760285 (Alendronate Sodium) shreejipharmainternational.com, 17684448 (Alendronate(1-)) nih.gov, 23681107 (Alendronate Sodium) nih.gov - Note: Multiple CIDs exist for different forms/salts of Alendronate. |

| Cy5-ALN | No specific PubChem CID found for the direct Cy5-ALN conjugate in the search results. |

| Cy5.5-ALN | No specific PubChem CID found for the direct Cy5.5-ALN conjugate in the search results. |

| Cy3 | No specific PubChem CID found for Cy3 in the search results related to Cy5 photoconversion. |

Interactive Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: Typical Photophysical Properties of Cy5 (Unconjugated)

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 649-651 nm | aatbio.comrndsystems.comfluorofinder.comnanocs.nettocris.com |

| Emission Maximum (λem) | 666-670 nm | aatbio.comrndsystems.comfluorofinder.comnanocs.nettocris.com |

| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | rndsystems.comfluorofinder.comnanocs.nettocris.comaatbio.comlumiprobe.com |

| Quantum Yield (ΦF) | 0.2 - 0.27 | rndsystems.comfluorofinder.comnanocs.nettocris.comaatbio.com |

Table 2: Influence of Conjugation on Cy5/Cy5.5 Photophysical Properties (Examples from Literature)

| Conjugate Type | Observation | Effect on Quantum Yield (vs. parent dye) | Source |

| Cy5-COT (TSQ) | Absorption/emission spectra largely indistinguishable | Increased by 25% | nih.gov |

| Cy5-NBA (TSQ) | Absorption/emission spectra largely indistinguishable | Unchanged | nih.gov |

| Cy5-Trolox (TSQ) | Absorption/emission spectra largely indistinguishable | Decreased by 20% | nih.gov |

| Cy5.5-ALN | Maximum absorption at 675 nm (same as free Cy5.5) | Not specified in provided text | nih.gov |

Table 3: Photoconversion of Cy5 to Cy3

| Phenomenon | Description | Research Implication | Source(s) |

| Photoconversion | Transformation of Cy5 to a Cy3-like species upon photoexcitation. | Potential artifact in multicolor imaging; can be exploited for advanced imaging techniques (e.g., single-particle tracking). | acs.orgacs.org |

| Mechanism | Primarily intermolecular, involving C₂H₂ excision from polymethine chain. | Mediated by singlet oxygen from photooxidation. | acs.org |

These tables summarize some of the key data points found in the search results regarding the photophysical properties and related phenomena of Cy5 and its conjugates, relevant to understanding Cy5-ALN.

Molecular Dynamics (MD) Simulations of Cyanine Dye-Biomolecule Interactions (e.g., DNA Scaffolds)

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between molecules, including fluorescent dyes and biomolecules like DNA. Studies on related cyanine dyes, such as Cy5 and Cy5.5, have utilized MD simulations to understand their behavior when attached to DNA scaffolds nih.govdtic.milnih.govacs.orgnih.govacs.orgboisestate.eduresearchgate.net. These simulations can reveal details about dye orientation, intercalation into DNA duplexes, and interactions with different DNA structures like Holliday junctions nih.govnih.govnih.govboisestate.eduresearchgate.net.

MD simulations can provide insights into how the local environment of the biomolecule influences the dye's conformation and dynamics, which in turn can affect its photophysical properties. For instance, simulations have shown sequence-dependent partial intercalation of Cy5 into DNA and the impact of DNA structure on dye orientation broadpharm.cominterchim.fr. The presence of linkers, such as the alkyne group in Cy5-ALN, and the point of attachment to the biomolecule can influence the dye's mobility and interaction modes, which would be subjects of investigation in MD simulations if specific studies on Cy5-ALN were available.

While the general principles and methodologies of these MD studies on Cy5-DNA interactions are relevant to how Cy5-ALN would behave when conjugated to DNA, specific simulation data, trajectories, or detailed findings for Cy5-ALN interacting with DNA scaffolds were not found in the consulted literature.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited State Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are quantum mechanical methods used to calculate the electronic structure and excited state properties of molecules. These methods are frequently applied to study the photophysical characteristics of cyanine dyes, including absorption and emission spectra, excitation energies, and transition dipole moments dtic.milacs.orgboisestate.eduresearchgate.netmdpi.comresearchgate.netresearchgate.netjoaquinbarroso.comresearchgate.netstackexchange.com.

DFT calculations can provide optimized ground state geometries, while TD-DFT can predict vertical excitation energies and oscillator strengths, which relate to the absorption spectrum boisestate.edujoaquinbarroso.com. Studies on Cy5 and its derivatives have explored the effect of different exchange-correlation functionals and solvent models on the accuracy of predicted spectroscopic properties compared to experimental data boisestate.edujoaquinbarroso.com. These calculations can also help understand the influence of substituents on the electronic properties and predict how modifications might tune the photophysical behavior acs.orgmdpi.com.

Comparative Analyses and Future Research Directions

Comparison of Cy5-ALN with Other Bone-Targeting Imaging Agents

The development of Cy5-ALN provides a fluorescent alternative for studying bone targeting, offering distinct characteristics when compared to both non-fluorescent bisphosphonates and other targeted fluorescent probes.

Advantages and Limitations Relative to Non-Fluorescent Bisphosphonate Probes

A key advantage of Cy5-ALN over non-fluorescent bisphosphonates, such as alendronate alone, is its inherent fluorescence, which enables direct visualization and imaging of its localization. Non-fluorescent bisphosphonates exert their effects pharmacologically by inhibiting osteoclast activity wikipedia.org. While their bone-targeting ability is known, directly tracking their distribution in real-time within living systems is challenging without modification.

Cy5-ALN, particularly conjugates utilizing NIR dyes like Cy5.5, allows for optical imaging with improved tissue penetration and reduced autofluorescence compared to dyes in the visible spectrum researchgate.net. This facilitates in vivo monitoring of bone targeting efficiency and accumulation over time researchgate.netnih.govphysiciansweekly.com. Studies in mice have shown that Cy5.5-ALN accumulates in bone tissues like the spine, jaw, knees, and paws, with higher accumulation observed in femurs compared to muscle over extended periods researchgate.netnih.govphysiciansweekly.com. Furthermore, a linear relationship between the injected concentration of Cy5.5-ALN and the resulting fluorescence in bone has been observed, supporting its use for quantitative assessment in imaging studies researchgate.netnih.govphysiciansweekly.com.

Despite these advantages, fluorescent bisphosphonate probes also have limitations. Compared to radioactive isotopes used in some bone imaging techniques (e.g., Tc-99m-labeled bisphosphonates), fluorescent dyes might present different long-term toxicity profiles researchgate.net. Additionally, the effectiveness of bone-imaging fluorescent probes is highly dependent on the phosphonate-related ligands, and these can be associated with clinical side effects and long half-lives, which can raise concerns regarding clearance researchgate.net. The synthesis of alendronate conjugates can also be challenging, with reported methods sometimes yielding low amounts of the desired product and potentially containing unseparated free alendronate nih.gov. The specific chemistry used for conjugation can also influence the activity of the bisphosphonate component nih.gov.

Comparative Bone Accumulation (Femur vs. Muscle) of Cy5.5-ALN in Mice

| Tissue | Relative Fluorescence Accumulation (Arbitrary Units) | Time Point | Source |

| Femur | Higher than muscle | Up to 28 days | researchgate.netnih.govphysiciansweekly.com |

| Muscle | Lower than femur | Up to 28 days | researchgate.netnih.govphysiciansweekly.com |

Differentiation from Other Targeted Fluorescent Probes (e.g., Peptide-Conjugated Dyes)

Cy5-ALN's bone targeting is primarily driven by the high affinity of the alendronate component for hydroxyapatite (B223615), the mineral matrix of bone nih.govphysiciansweekly.comnih.govresearchgate.netresearchgate.net. This interaction is based on the chemical binding of the bisphosphonate group to calcium ions on the hydroxyapatite surface.

In contrast, other targeted fluorescent probes, such as those conjugated to peptides, achieve targeting through different mechanisms. Peptide-conjugated dyes typically bind to specific biological targets, which could be cell surface receptors, extracellular matrix components, or proteins associated with bone metabolism, such as periostin researchgate.netmdpi.com. For example, some peptide-conjugated dyes have demonstrated specific binding to differentiated osteoblasts mdpi.com.

While both Cy5-ALN and peptide-conjugated dyes can be designed for bone targeting, their specific sites of interaction within the bone microenvironment can differ. Cy5-ALN primarily highlights areas of bone mineralization due to its hydroxyapatite binding nih.govphysiciansweekly.com. Peptide conjugates, depending on the peptide sequence, might target specific cell populations within the bone (like osteoblasts or osteoclasts) or other non-mineral components of the bone matrix. Studies have shown that ALN-modified fluorophores exhibit high signals in bone tissue, comparable to ferritin nanoparticles functionalized with bone-targeting peptides researchgate.net. However, the underlying targeting mechanism (mineral binding vs. specific biomolecule interaction) distinguishes these classes of probes.

Potential for Cy5-ALN as a Surrogate for Targeted Drug Delivery Research

Cy5-ALN has demonstrated significant potential as a surrogate marker in the development of targeted drug delivery systems for bone-related diseases, particularly in the context of conditions involving aberrant bone formation or remodeling. The rationale behind this application is to utilize the well-established bone-targeting property of the alendronate component to guide a linked therapeutic agent to the desired site.

Research has explicitly employed Cy5.5-ALN as a surrogate for drugs to investigate strategies for targeted delivery to bone, including areas of tumor-induced bone formation, such as those found in metastatic prostate cancer researchgate.netnih.govphysiciansweekly.comnih.govreferencecitationanalysis.com. By conjugating the fluorescent dye to alendronate, researchers can visually track the distribution and accumulation of the conjugate, thereby inferring the potential behavior of a similarly conjugated therapeutic drug.

Studies have shown that Cy5.5-ALN effectively targets and accumulates in normal bone tissue and the mineralized components of bone-forming tumors researchgate.netnih.govphysiciansweekly.comnih.gov. This specific localization to bone tissue and tumor-associated bone matrix validates its utility as a model for alendronate-mediated drug delivery researchgate.netnih.govphysiciansweekly.comnih.gov. The observation of a linear relationship between the administered dose of Cy5.5-ALN and the resulting fluorescence signal in bone further supports its use for quantitative evaluation of delivery efficiency in preclinical models researchgate.netnih.govphysiciansweekly.com.

The concept of using fluorescently labeled bisphosphonates as surrogates for their unlabeled counterparts in targeted delivery studies is supported by findings with other conjugates, such as zoledronate labeled with Alexa Fluor 647 (Zol-AF647), which have shown similar in vivo distribution patterns to free zoledronate researchgate.net. This suggests that the conjugation of a fluorescent dye like Cy5 to alendronate does not necessarily abrogate the bone-targeting efficacy of the bisphosphonate, making the conjugate a viable tool for evaluating targeted delivery strategies. The successful co-localization of Cy5.5-ALN with bone matrix in tumor models indicates that a drug conjugated to alendronate could similarly be directed to these specific areas researchgate.netnih.govphysiciansweekly.com.

Methodological Advancements in Cy5-ALN Application

Advancements in the application of Cy5-ALN and similar bisphosphonate-fluorescent dye conjugates are continuously being explored, focusing on improving probe performance through novel conjugation strategies and integrating these probes with multi-modal imaging techniques.

Development of Novel Conjugation Chemistries for Improved Probe Performance

The efficiency and specificity of bone-targeted fluorescent probes are significantly influenced by the chemistry used to conjugate the fluorescent dye to the bone-targeting ligand. As noted, earlier methods for conjugating alendronate to fluorescent dyes sometimes resulted in low yields and potential for impurities nih.gov. Additionally, the conjugation method can impact the biological activity of the bisphosphonate component nih.gov.

To address these challenges and enhance probe performance, novel conjugation chemistries are being investigated. Strategies such as click chemistry offer potential advantages in terms of reaction efficiency, specificity, and the ability to create well-defined conjugates acs.orgsnmjournals.org. For instance, click chemistry has been utilized to conjugate a Cy5.5-azide with a dibenzocyclooctyne (DBCO)-modified entity to evaluate skeletal targeting, providing a new approach for fluorescent labeling of bone-seeking agents acs.org.

Beyond direct conjugation, the development of self-assembled nanostructures incorporating alendronate and fluorescent dyes, such as ALN-PEG-Cy5.5, represents another avenue for improving probe performance researchgate.net. These nanostructures can offer enhanced control over probe assembly, potentially leading to improved targeting efficiency and signal intensity. Ongoing research also focuses on synthesizing new bone-targeted NIR fluorophores with optimized photophysical properties, such as shifted emission wavelengths and increased brightness, to improve imaging depth and reduce background noise researchgate.net.

Integration of Cy5-ALN with Multi-Modal Imaging Approaches

While Cy5-ALN is primarily used in optical imaging due to its fluorescence, its application can be integrated into multi-modal imaging strategies to gain a more comprehensive understanding of bone pathology and targeted delivery. Multi-modal imaging combines different imaging techniques to leverage their respective strengths.

Bisphosphonates, including alendronate, are the targeting moiety in various imaging agents used in nuclear medicine, such as those labeled with Technetium-99m (Tc-99m) for SPECT imaging of bone metabolism mdpi.comresearchgate.net. While Cy5-ALN itself is not a SPECT agent, the principle of using a bisphosphonate for targeting allows for potential correlative studies between optical imaging with Cy5-ALN and nuclear imaging with radiolabeled bisphosphonates to validate targeting and distribution.

Furthermore, bone-targeted probes, including those based on bisphosphonates and fluorescent dyes, can be incorporated into nanomaterial platforms that are compatible with other imaging modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) mdpi.comacs.org. For example, bisphosphonate-functionalized nanoparticles labeled with Cy5 have been used in studies that also employed microcomputed tomography (μCT) to assess bone structure alongside the visualization of nanoparticle distribution nih.gov. This integration allows for the simultaneous assessment of probe localization and the structural integrity of the bone tissue. The use of fluorescent probes in conjunction with techniques like μCT provides a powerful approach for correlating the distribution of targeted agents with detailed bone morphology nih.gov.

The integration of Cy5-ALN or similar fluorescent bisphosphonate probes with other imaging techniques can provide complementary information, enhancing the understanding of bone biology, disease progression, and the efficacy of targeted delivery systems.

Emerging Applications of Cy5-ALN in Specialized Biological Research

The inherent bone-targeting ability of the alendronate (ALN) moiety, combined with the fluorescent properties of the Cy5 dye, positions Cy5-ALN as a valuable tool for investigating various aspects of bone biology beyond its initial applications. The selective binding of bisphosphonates to hydroxyapatite, a key mineral component of bone, allows fluorescent conjugates to accumulate in areas of bone remodeling and formation.

Investigation of Specific Bone Pathologies beyond Cancer Metastasis

While research has highlighted the potential of Cy5.5-ALN in targeting bone-forming prostate cancer metastases due to its affinity for mineralized components, the application of such fluorescent bisphosphonate probes can be extended to other bone diseases characterized by altered bone metabolism or structure biorxiv.orgnih.gov. Conditions such as osteoporosis, Paget's disease, and osteomyelitis involve distinct changes in bone turnover, mineralization, and cellular activity. Fluorescent bisphosphonates could potentially serve as imaging agents to visualize and study these changes in real-time in relevant model systems. Although the provided search results primarily focus on cancer metastasis, the underlying principle of targeting mineralized bone suggests broader applicability. For instance, bisphosphonates are clinically used to manage conditions like osteoporosis and multiple myeloma, indicating their relevance in various bone disorders uci.edumdanderson.org. The ability of Cy5-ALN to bind to mineralized matrix could provide a tool to assess the extent and location of abnormal mineralization in these non-cancerous pathologies.

Exploration of Cy5-ALN in Fundamental Studies of Mineralization and Cellular Differentiation

Cy5-ALN has shown promise in differentiating between mineralized and non-mineralized tissues and cells, making it a valuable probe for fundamental research into bone formation and cellular differentiation processes biorxiv.orgnih.govresearchgate.netresearchgate.net. Studies using Cy5.5-ALN have demonstrated its specific binding to the mineralized bone matrix produced by differentiated osteoblasts, such as MC3T3-E1 cells and 2H11 endothelial cells induced to become osteoblasts biorxiv.orgnih.govresearchgate.net. This preferential binding to differentiated, mineralizing cells compared to undifferentiated cells highlights its utility in tracking the progression of osteogenesis in vitro and potentially in vivo.

The binding affinity of Cy5.5-ALN to hydroxyapatite has been quantified, showing a significant percentage of the conjugate binding to this mineral component biorxiv.orgnih.govresearchgate.net. This selective interaction is crucial for its application in studying mineralization processes. The following table summarizes representative data on the binding of Cy5.5-ALN to hydroxyapatite and its differential binding to cell types:

| Probe | Target | Binding Percentage/Observation | Reference |

| Cy5.5-ALN | Hydroxyapatite | Up to 85% binding (at 2.5 μM) | biorxiv.orgnih.govresearchgate.net |

| Free Cy5.5 | Hydroxyapatite | 6% binding | biorxiv.orgnih.govresearchgate.net |

| Cy5.5-ALN | Differentiated Cells (mineralized matrix) | Specific binding | biorxiv.orgnih.govresearchgate.net |

| Cy5.5-ALN | Undifferentiated Cells | No significant binding | biorxiv.orgnih.govresearchgate.net |

| Free Cy5.5 | Differentiated Cells | Very low binding | biorxiv.orgnih.govresearchgate.net |

| Free Cy5.5 | Undifferentiated Cells | Very low binding | biorxiv.orgnih.govresearchgate.net |

Note: Data is representative and based on specific experimental conditions described in the cited literature.

The ability of Cy5-ALN to selectively label mineralized matrix allows researchers to visualize and quantify the extent of mineralization during osteoblast differentiation, providing insights into the kinetics and spatial distribution of mineral deposition. This can be particularly useful in studies investigating the effects of various factors (e.g., growth factors, small molecules) on osteogenic differentiation and mineralization in cell culture models.

Unexplored Frontiers and Challenges in Fluorescent Bisphosphonate Probe Development

Despite the potential of fluorescent bisphosphonate probes like Cy5-ALN, several challenges and unexplored frontiers exist in their development and application. One significant challenge lies in optimizing their pharmacokinetic properties for in vivo imaging. While bisphosphonates target bone, their distribution and retention can be influenced by the conjugated fluorophore, potentially affecting targeting specificity and clearance researchgate.netresearchgate.net. Long half-lives and clearance concerns associated with some phosphonate-related ligands used in bone imaging probes need to be addressed to minimize potential off-target effects and improve imaging contrast over time researchgate.net.

Another challenge is the potential for moderate to poor long-term stability of some fluorescent bisphosphonate conjugates, which could limit their shelf life and reproducibility in research studies researchgate.net. Improving the chemical stability of the linker and the fluorophore under physiological conditions is crucial for widespread adoption.

Furthermore, while Cy5 and Cy5.5 operate in the near-infrared (NIR) region, which offers better tissue penetration and lower autofluorescence compared to visible dyes, there is a continuous need for probes with even deeper tissue penetration and improved signal-to-background ratios, particularly for in vivo imaging of larger animals or humans researchgate.netresearchgate.net. Development of probes operating in the NIR-II window (1000-1700 nm) represents an unexplored frontier that could significantly enhance imaging depth and resolution researchgate.net.

Developing fluorescent bisphosphonate probes with tailored binding affinities for specific bone remodeling states (e.g., formation vs. resorption) or specific mineral phases within bone could provide more detailed insights into complex bone biology researchgate.net. Additionally, creating activatable probes that only become fluorescent upon interaction with specific enzymes or conditions present in pathological bone tissue could improve targeting specificity and reduce background signal researchgate.net. The synthesis yield and purity of these conjugates can also be challenging, impacting their cost-effectiveness and accessibility nih.gov. Addressing these challenges through innovative synthetic strategies and probe design will be critical for the future advancement of fluorescent bisphosphonate probes in bone research and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。